

# Physicochemical properties of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

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## Compound of Interest

Compound Name: (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Cat. No.: B074394

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## An In-depth Technical Guide to the Physicochemical Properties of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **(S)-2-amino-3-guanidinopropanoic acid hydrochloride** (CAS No. 1482-99-1). [1] This compound is the hydrochloride salt of an alanine analogue.[2][3] The information herein is compiled to support research and development activities, offering structured data, general experimental protocols, and logical relationship diagrams.

## Chemical Identity and Structure

**(S)-2-amino-3-guanidinopropanoic acid hydrochloride** is structurally related to the proteinogenic amino acid L-arginine, but with a shorter alkyl chain. Its systematic IUPAC name is (2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride.

## Physicochemical Properties

The quantitative physicochemical data for **(S)-2-amino-3-guanidinopropanoic acid hydrochloride** are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

**Table 1: General Physicochemical Properties**

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>11</sub> ClN <sub>4</sub> O <sub>2</sub>	[1][2]
Molecular Weight	182.61 g/mol	[1][2]
Appearance	White powder	
Melting Point	~220 °C (with decomposition)	[1][2]
Boiling Point	370.8 °C at 760 mmHg	[1][2]
Flash Point	178.1 °C	[1][2]
Solubility	May dissolve in DMSO.[2] Data for the closely related L-Arginine HCl indicates it is freely soluble in water.[4][5][6]	
Storage Temperature	2-8°C	[7]

**Table 2: Computed and Structural Properties**

Property	Value	Source
LogP	0.574	[2]
Hydrogen Bond Donor Count	5	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	3	[2]
Heavy Atom Count	11	[2]
Complexity	151	[2]
InChI Key	ZOXYHKHLLCDEAX-UHFFFAOYSA-N	[2]

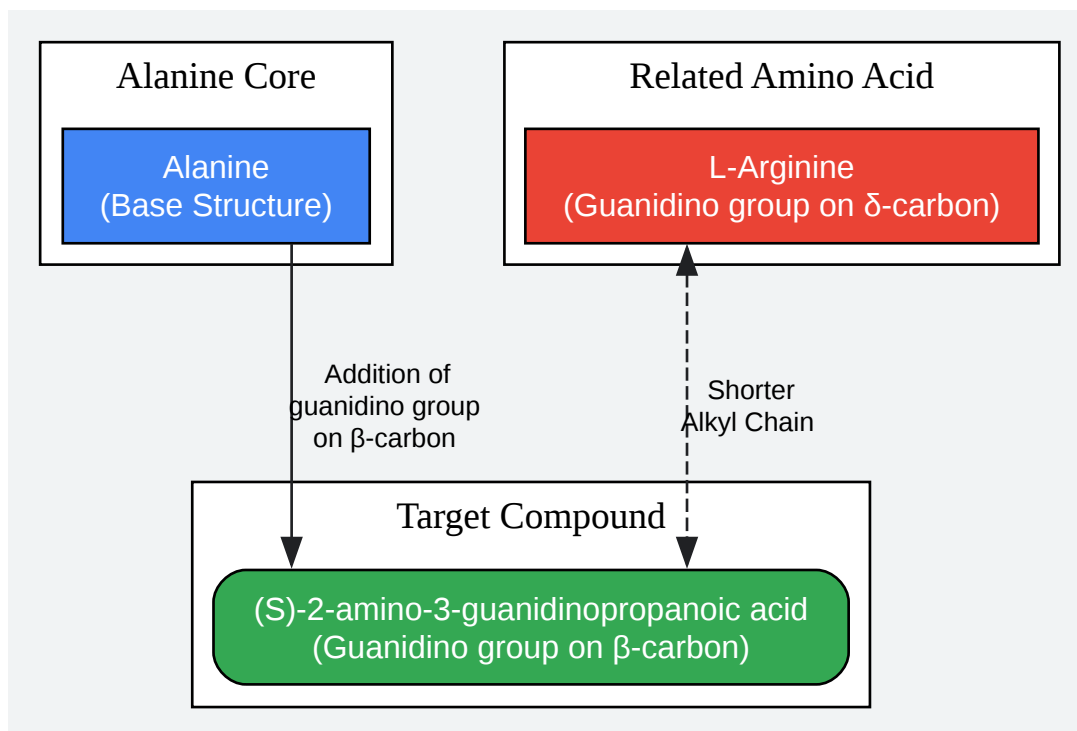
## Safety and Handling

Based on available safety data, this compound should be handled with care.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
- Personal Protective Equipment: Recommended PPE includes dust mask (type N95, US), eyeshields, and gloves.

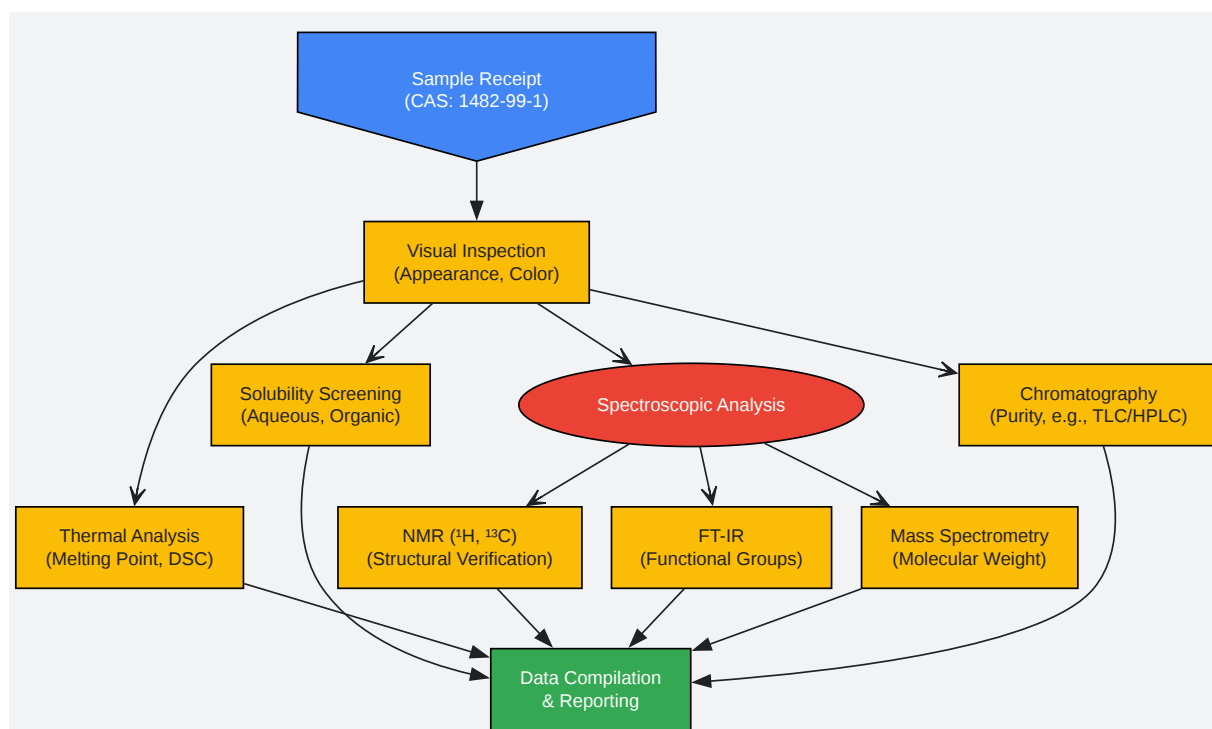
## Structural Relationships and Characterization Workflow

To provide context, the following diagrams illustrate the structural relationship of the target compound to other relevant amino acids and a general workflow for its physicochemical characterization.



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Caption: Structural relationship between Alanine, the target compound, and L-Arginine.



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Caption: General experimental workflow for physicochemical characterization.

## Experimental Protocols

While detailed, compound-specific experimental protocols were not available in the cited literature, the following section outlines standard methodologies for determining key physicochemical properties. These are provided as a reference for laboratory practice.

## Determination of Melting Point

The melting point is a critical indicator of purity. A standard capillary melting point apparatus can be used.

- **Sample Preparation:** A small amount of the dried, powdered **(S)-2-amino-3-guanidinopropanoic acid hydrochloride** is packed into a capillary tube to a depth of 2-3 mm.
- **Instrumentation:** The capillary tube is placed into a calibrated melting point apparatus.
- **Measurement:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. The observation of decomposition (charring, gas evolution) should also be noted, as is expected for this compound around 220 °C.<sup>[1][2]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The potassium bromide (KBr) disk method is a common technique for solid samples.

- **Sample Preparation:** A small amount of the compound (approx. 1-2 mg) is ground with ~100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.
- **Disk Formation:** The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disk.
- **Spectral Acquisition:** The KBr disk is placed in the sample holder of an FT-IR spectrometer.
- **Analysis:** The infrared spectrum is recorded, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . The resulting spectrum should be compared with a reference spectrum if available, and characteristic peaks for amine (N-H), guanidinium (C=N, N-H), carboxylic acid (C=O, O-H), and alkyl (C-H) groups should be identified.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms. A  $^1\text{H}$  NMR spectrum is available for this compound.<sup>[1]</sup>

- **Sample Preparation:** A precise amount of the substance (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$  or  $\text{DMSO-d}_6$ ) in an NMR tube. A reference standard like TMS may be added if not present in the solvent.
- **Data Acquisition:** The NMR tube is placed in the spectrometer, and the magnetic field is shimmed for homogeneity. The  $^1\text{H}$  NMR spectrum is acquired using appropriate pulse sequences.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected.
- **Spectral Analysis:** The chemical shifts, integration (proton ratios), and coupling patterns (spin-spin splitting) are analyzed to confirm the proton environments within the molecular structure. A  $^{13}\text{C}$  NMR spectrum can be acquired similarly to identify all unique carbon atoms.

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